3-Bromo-5-trifluoromethyl-trifluoroacetanilide
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Overview
Description
3-Bromo-5-trifluoromethyl-trifluoroacetanilide is a chemical compound with significant scientific potential. It is characterized by the presence of bromine, trifluoromethyl, and trifluoroacetanilide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-trifluoromethyl-trifluoroacetanilide typically involves the bromination of 5-trifluoromethyl-trifluoroacetanilide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-trifluoromethyl-trifluoroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can result in the formation of amines or other reduced derivatives.
Scientific Research Applications
3-Bromo-5-trifluoromethyl-trifluoroacetanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-5-trifluoromethyl-trifluoroacetanilide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromobenzotrifluoride: Similar in structure but contains an amino group instead of the trifluoroacetanilide group.
3-Bromo-5-(trifluoromethyl)phenol: Contains a phenol group instead of the trifluoroacetanilide group.
3-Bromo-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the trifluoroacetanilide group.
Uniqueness
3-Bromo-5-trifluoromethyl-trifluoroacetanilide is unique due to the presence of both bromine and trifluoromethyl groups along with the trifluoroacetanilide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO/c10-5-1-4(8(11,12)13)2-6(3-5)17-7(18)9(14,15)16/h1-3H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLKBJLUSQTWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(F)(F)F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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